molecular formula C19H19N3O2 B1139364 Niraparib metabolite M1 CAS No. 1476777-06-6

Niraparib metabolite M1

Cat. No.: B1139364
CAS No.: 1476777-06-6
M. Wt: 321.4 g/mol
InChI Key: HDQHGRLURKGIFL-CQSZACIVSA-N
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Description

Niraparib metabolite M1, also known as niraparib carboxylic acid, is a primary metabolite of niraparib. Niraparib is an orally active poly (ADP-Ribose) polymerase inhibitor used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. This compound is formed through the hydrolysis of niraparib and plays a crucial role in the drug’s metabolic pathway .

Mechanism of Action

Target of Action

Niraparib metabolite M1 is a major inactive metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is selective towards PARP-1 and PARP-2 , which are enzymes responsible for DNA repair .

Mode of Action

By blocking the enzymes responsible for DNA repair, Niraparib induces cytotoxicity in cancer cells . This action leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms .

Biochemical Pathways

Niraparib is primarily metabolized by carboxylesterases (CEs) to form M1 . The M1 metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . In a mass balance study, M1 and M10 were the major circulating metabolites .

Pharmacokinetics

Both renal and hepatic pathways are comparably involved in the excretion of Niraparib and its metabolites . The elimination of radioactivity was slow, with a half-life in plasma on average 92.5 hours . Oral absorption of Niraparib was rapid, with Niraparib concentrations peaking at 2.49 hours, and reaching a mean maximum concentration of 540 ng/mL .

Result of Action

The action of Niraparib leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms . This results in the cytotoxicity of cancer cells .

Action Environment

The action, efficacy, and stability of Niraparib and its metabolites can be influenced by various environmental factors. For instance, the pharmacokinetics of Niraparib can be affected by the patient’s renal and hepatic function

Preparation Methods

Synthetic Routes and Reaction Conditions: Niraparib metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the cleavage of the amide bond in niraparib, resulting in the formation of niraparib carboxylic acid. This reaction can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester and amide bonds .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of niraparib followed by its enzymatic hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the metabolite. The process typically involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions: Niraparib metabolite M1 primarily undergoes hydrolytic and conjugative metabolic conversions. The oxidative pathway is minimal in the metabolism of niraparib .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by carboxylesterases under physiological conditions.

    Conjugation: Involves the addition of glucuronic acid to form the glucuronide of M1. .

Major Products:

    Hydrolysis Product: Niraparib carboxylic acid (M1).

    Conjugation Product: Glucuronide of M1.

Scientific Research Applications

Niraparib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-Ribose) polymerase inhibitors, such as:

    Olaparib Metabolite M1: Similar to this compound, olaparib metabolite M1 is formed through the hydrolysis of olaparib.

    Rucaparib Metabolite M1: Another poly (ADP-Ribose) polymerase inhibitor metabolite formed through hydrolysis.

Uniqueness: this compound is unique in its formation and subsequent metabolic conversions. The minimal involvement of the oxidative pathway distinguishes it from other metabolites that may undergo significant oxidative metabolism .

Properties

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHGRLURKGIFL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476777-06-6
Record name 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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